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2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone

Chemical Genetics Auxin Signaling Plant Developmental Biology

2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5, molecular formula C18H18BrFN2O4S, MW 457.31 g/mol) is a fully synthetic 1-acyl-4-sulfonylpiperazine derivative. Structurally, it features a 4-bromophenoxyacetyl group linked to a piperazine ring, which is substituted with a 4-fluorophenylsulfonyl moiety.

Molecular Formula C18H18BrFN2O4S
Molecular Weight 457.31
CAS No. 439939-70-5
Cat. No. B2954361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone
CAS439939-70-5
Molecular FormulaC18H18BrFN2O4S
Molecular Weight457.31
Structural Identifiers
SMILESC1CN(CCN1C(=O)COC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H18BrFN2O4S/c19-14-1-5-16(6-2-14)26-13-18(23)21-9-11-22(12-10-21)27(24,25)17-7-3-15(20)4-8-17/h1-8H,9-13H2
InChIKeyBZYQVDSFTPMSMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5): A Dual-Annotation Research Probe with Documented Plant Auxin Activity and In Silico CNS Target Engagement


2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5, molecular formula C18H18BrFN2O4S, MW 457.31 g/mol) is a fully synthetic 1-acyl-4-sulfonylpiperazine derivative . Structurally, it features a 4-bromophenoxyacetyl group linked to a piperazine ring, which is substituted with a 4-fluorophenylsulfonyl moiety. The compound is cataloged under the synonym Oprea1 578873 in multiple chemical libraries . Notably, it has been independently annotated in two distinct research contexts: (i) as the plant chemical genetics probe 'ASP' that activates auxin signaling in *Arabidopsis thaliana* , and (ii) as the computational lead 'Oprea1' identified via in silico high-throughput screening against δ-secretase (legumain) for Alzheimer's disease research . Compliance-grade material is available from commercial suppliers at ≥97% purity, with storage recommended at room temperature .

Procurement Alert — Why In-Class Piperazine Sulfonamides Cannot Replace 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone


Within the 1-acyl-4-sulfonylpiperazine chemotype, biological activity is exquisitely sensitive to the combination of the acyl phenoxy substituent and the sulfonyl aryl group. The precise pairing of a 4-bromophenoxyacetyl fragment with a 4-fluorophenylsulfonyl group in this compound is non‑interchangeable. In plant chemical genetics, this specific structure was singled out from a diverse small-molecule library for its ability to induce auxin-responsive phenotypes in *Arabidopsis*, a property that closely related analogs—such as the ethylsulfonyl variant (CAS 428839-95-6) or the 4-chlorophenylsulfonyl analog—have not been reported to exhibit . Similarly, in computational Alzheimer's research, only this exact compound (designated Oprea1 578873) emerged as a lead from virtual screening and was validated by 200 ns molecular dynamics simulations showing stable δ-secretase binding with RMSD stabilizing at ~0.6 Å . These orthogonal experimental and computational validation points mean that substituting even a structurally close analog risks losing the dual biological annotations that make this compound valuable as a research tool .

Quantitative Evidence Guide — Where 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone Shows Measurable Differentiation


Auxin Pathway Activation in Arabidopsis: Phenotypic Selectivity vs. Untreated Controls

In the primary characterization study, ASP treatment (this compound) induced a suite of auxin-related phenotypic changes in wild-type *Arabidopsis* (Col‑0) seedlings. Treated seedlings exhibited hypocotyl elongation with enhanced cell elongation, retarded primary root growth, reduced gravitropism, and increased root hair development relative to untreated controls . These phenotypic changes were absent in auxin-related mutants tir1‑1, aux1‑7, and axr2‑1, confirming pathway specificity. Importantly, confocal imaging of propidium iodide‑stained root tip cells showed no detectable cellular damage, and RT‑qPCR of cell regeneration/damage markers (ERF115, MED18) confirmed the root growth inhibition was not attributable to cytotoxicity, differentiating this compound from non‑specific phytotoxic agents . This specific phenotypic profile, validated in a peer‑reviewed functional genomics study, has not been reported for the closest commercially available sulfonyl analogs (e.g., ethylsulfonyl or 4‑chlorophenylsulfonyl variants) .

Chemical Genetics Auxin Signaling Plant Developmental Biology

δ‑Secretase (Legumain) Computational Lead Identification with MD‑Validated Binding Stability

In an independent computational study targeting δ‑secretase (asparagine endopeptidase/legumain) for Alzheimer's disease, high‑throughput virtual screening followed by extra‑precision (XP) docking identified this compound (designated Oprea1 578873) as the lead candidate from a compound library . The Oprea1‑δ‑secretase docked complex was subjected to 200 ns molecular dynamics simulations. Root Mean Square Deviation (RMSD) of the protein Cα‑backbone increased to 1.20 Å during the first 25 ns and then stabilized at approximately 0.6 Å for the remaining 170 ns, indicating a highly stable binding conformation . Radius of gyration (RGYR) analysis confirmed the complex maintained compactness throughout the simulation. This level of computational validation (200 ns MD, RMSD, RGYR) distinguishes this compound from the thousands of other piperazine sulfonamides that lack any reported δ‑secretase engagement evidence .

Alzheimer's Disease In Silico Drug Screening Molecular Dynamics

Transcriptomic Evidence: Induction of Early Auxin-Response Genes vs. Untreated Baselines

Microarray‑based global gene expression profiling (Affymetrix ATH1 Genome Array) was performed on *Arabidopsis* seedlings treated with this compound (ASP) vs. untreated controls. The study identified distinct classes of up‑regulated and down‑regulated genes . Critically, RT‑qPCR validation confirmed that this compound induces the expression of early auxin‑response‑related genes, providing transcriptional‑level evidence that the observed phenotypes are mediated through the auxin signaling pathway . The microarray dataset is publicly available under GEO accession GSE134746 and BioProject PRJNA556253, enabling independent re‑analysis . In contrast, no publicly deposited transcriptomic datasets exist for the closest structural analogs (ethylsulfonyl variant, 4‑chlorophenylsulfonyl variant, or 2‑fluorobenzyl variant), making this compound uniquely positioned for integrative systems biology studies .

Transcriptomics Auxin-Responsive Genes Microarray Analysis

Chemical Identity and Purity Specifications: Commercial Availability Benchmarking

This compound is commercially available from multiple reputable suppliers with documented purity specifications. Beyotime Biotechnology offers the compound at 98% purity (Product No. Y044143) . AKSci lists it at 97% minimum purity (Catalog 1327DM) with molecular formula C18H18BrFN2O4S and MW 457.3 . Fluorochem provides the compound with full IUPAC name and canonical SMILES notation . The ¹H NMR spectrum is archived in the SpectraBase spectral database (Compound ID: 2AEElScGfoJ), providing a reference for identity verification . In contrast, structurally similar analogs—such as the ethylsulfonyl derivative (CAS 428839-95-6, MW 391.28) and the 4‑chlorophenylsulfonyl analog (MW 473.8)—have more limited commercial availability and lack publicly archived spectral reference data, which can complicate procurement and quality assurance workflows .

Chemical Procurement Quality Control Analytical Characterization

Best-Fit Application Scenarios for 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone Based on Documented Evidence


Chemical Genetics Probe for Auxin Signaling Dissection in Plant Research

For plant biology laboratories studying auxin‑regulated developmental processes, this compound serves as a validated chemical probe with demonstrated ability to activate auxin‑responsive gene expression and induce specific phenotypic changes (hypocotyl elongation, root growth retardation, altered gravitropism) in *Arabidopsis thaliana* . Its effects are abolished in auxin‑signaling mutants (tir1‑1, aux1‑7, axr2‑1), confirming pathway specificity . The publicly available microarray dataset (GEO GSE134746) enables researchers to integrate transcriptomic responses into their own experimental frameworks without additional compound characterization .

Computational Chemistry Starting Point for δ‑Secretase Inhibitor Development in Alzheimer's Research

For medicinal chemistry teams pursuing δ‑secretase (legumain) as a therapeutic target for Alzheimer's disease, this compound provides a computationally validated lead scaffold. The Oprea1‑δ‑secretase docked complex demonstrated stable binding over 200 ns of molecular dynamics simulation (RMSD stabilized at ~0.6 Å), offering a structurally characterized starting point for structure‑based drug design and hit‑to‑lead optimization . The compound's commercial availability at ≥97% purity facilitates immediate procurement for biophysical validation assays.

Positive Control for Phenotypic Screening Assays in Plant Chemical Biology

High‑throughput screening facilities conducting plant phenotypic assays can deploy this compound as a positive control for auxin‑related readouts. Its isolation from a diverse chemical library based on abnormal seedling and vein development phenotypes , coupled with the absence of detectable cytotoxicity (confirmed by propidium iodide staining and RT‑qPCR of damage markers ERF115/MED18) , makes it suitable for assay calibration and validation against non‑specific phytotoxic compounds.

Multi‑Omics Integration Studies Leveraging Public Transcriptomic Data

Bioinformatics and systems biology groups can leverage the publicly deposited transcriptomic dataset (GEO GSE134746; BioProject PRJNA556253) from ASP‑treated *Arabidopsis* seedlings for integrative analyses, including co‑expression network construction, miRNA‑gene regulatory network inference, and cross‑species comparative transcriptomics . This ready‑to‑analyze data resource eliminates the cost and time associated with de novo compound treatment and microarray experiments, providing immediate value for computational discovery pipelines.

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